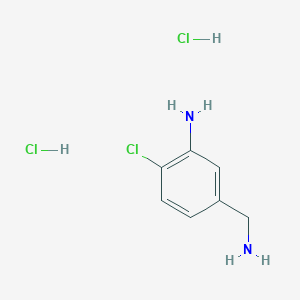

5-(Aminomethyl)-2-chloroaniline dihydrochloride

Description

Properties

IUPAC Name |

5-(aminomethyl)-2-chloroaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)3-7(6)10;;/h1-3H,4,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRUHFCZFKLAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541523 | |

| Record name | 5-(Aminomethyl)-2-chloroaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102677-74-7 | |

| Record name | 5-(Aminomethyl)-2-chloroaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Strategies for Aromatic Amines

Chlorination of aromatic amines requires precise control over regioselectivity and reaction conditions to avoid over-chlorination. A method adapted from the chlorination of benzoxazolone (EP0137460A2) demonstrates the efficacy of aqueous hypochlorite systems . In this process, benzoxazolone undergoes chlorination in water using alkali metal hypochlorites (e.g., NaOCl) at pH 1–2 and 60°C, yielding 6-chlorobenzoxazolone with 81% efficiency . For 5-(aminomethyl)-2-chloroaniline, a similar approach could involve:

-

Directed Chlorination : Protecting the aniline nitrogen (e.g., via acetylation) to direct chlorination to the ortho position.

-

Aqueous Chlorination : Employing NaOCl in acidic aqueous media (pH 1–2) at 50–70°C to introduce the chlorine atom .

Key parameters from EP0137460A2 include:

| Parameter | Value Range | Impact on Yield/Purity |

|---|---|---|

| pH | 1–2 | Minimizes side reactions |

| Temperature | 50–70°C | Optimizes reaction rate |

| Chlorinating Agent | NaOCl | Ensures regioselectivity |

Introduction of the Aminomethyl Group

The aminomethyl group at the para position can be introduced via reductive amination or nucleophilic substitution. A method from CN108003036B highlights the use of hydrogen chloride and organic acids (e.g., adipic acid) to functionalize ethanolamine . Adapting this for aromatic systems:

-

Methyl Group Introduction : Friedel-Crafts alkylation using methyl chloride and AlCl₃ to attach a methyl group at the para position.

-

Amination : Bromination of the methyl group (e.g., using NBS) followed by reaction with aqueous ammonia to yield the aminomethyl substituent .

In CN108003036B, glutaric acid and HCl gas at 140°C facilitated 89.7% yield of 2-chloroethylamine hydrochloride . Analogous conditions for aminomethylation might involve:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Converts -CH₃ to -CH₂Br |

| Amination | NH₃, H₂O, 100°C | Substitutes Br with -NH₂ |

Acidic Hydrolysis and Dihydrochloride Formation

The final dihydrochloride salt is formed by treating the free base with concentrated HCl. EP0137460A2 details hydrolysis of 6-chlorobenzoxazolone using 33% HCl at 150°C, achieving 74% yield of 5-chloro-2-aminophenol hydrochloride . For 5-(aminomethyl)-2-chloroaniline:

-

Hydrochloric Acid Treatment : React the free base with excess HCl (gas or aqueous) at 25–50°C.

-

Crystallization : Adjust pH to 6.5–7.0 using NaOH, followed by cooling and filtration .

Data from EP0137460A2 emphasize:

-

HCl Concentration : 33% solution ensures complete protonation .

-

pH Adjustment : Neutralization to pH 7.0 enhances crystallinity .

Purification and Characterization

Post-synthesis purification involves activated carbon treatment and recrystallization. EP0137460A2 reports 94% purity after clarifying with activated carbon and washing with water . Characterization methods include:

-

Melting Point Analysis : 147–149°C for 5-chloro-2-aminophenol .

-

Gas Chromatography (GC) : Detects ≤3% impurities (e.g., dichloroaminophenols) .

For 5-(aminomethyl)-2-chloroaniline dihydrochloride, analogous QC steps would ensure ≥99% purity.

Comparative Analysis of Synthetic Routes

Two primary routes emerge:

Route A :

-

Chlorination of protected aniline → Aminomethylation → HCl salt formation.

-

Challenges : Multi-step protection/deprotection.

Route B :

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-benzenemethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted benzene compounds .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Drug Intermediates

5-(Aminomethyl)-2-chloroaniline dihydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for selective reactions that are crucial in developing more complex organic molecules.

2. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties, making it a candidate for therapeutic agents aimed at treating bacterial infections. Studies have focused on its efficacy against various pathogens, suggesting potential for development into new antibiotics.

3. Toxicological Studies

The compound is also utilized in toxicological research to evaluate its effects on biological systems. It has been studied for its potential toxicity, including effects such as methemoglobinemia, which can occur due to exposure to similar aniline derivatives .

Industrial Applications

1. Dyes and Pigments

Due to its aromatic structure, this compound is employed in the production of dyes and pigments. Its chemical properties facilitate the creation of vibrant colors used in textiles and other materials.

2. Chemical Intermediates

The compound acts as a precursor for synthesizing other chemical products, including agrochemicals and specialty chemicals used in various industrial applications.

Case Studies

Case Study 1: Antibacterial Efficacy

In laboratory studies, this compound was tested against several strains of bacteria, showing significant inhibition of growth compared to control samples. This research supports its potential use as a lead compound in antibiotic development.

Case Study 2: Toxicological Assessment

Toxicological assessments have revealed that exposure to this compound can lead to adverse health effects such as skin irritation and respiratory issues. These findings align with similar studies conducted on related compounds, emphasizing the need for careful handling and risk assessment in industrial applications .

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Biological/Chemical Properties | Key Differences vs. Target Compound |

|---|---|---|---|

| 5-(Aminomethyl)-2-methylaniline hydrochloride | Methyl (-CH₃) at 2-position; aminomethyl at 5-position | Moderate reactivity; lower antibacterial activity due to reduced electron withdrawal from methyl group | Chlorine (electron-withdrawing) vs. methyl (electron-donating) at 2-position |

| 3-(Aminomethyl)-5-chloroaniline dihydrochloride | Chlorine at 5-position; aminomethyl at 3-position | Distinct substitution pattern alters binding affinity in biological systems | Positional isomerism: Chlorine and aminomethyl groups occupy different ring positions |

| 5-Chloro-2-methylaniline hydrochloride | Chlorine at 5-position; methyl at 2-position | Limited solubility in water; lower reactivity due to absence of aminomethyl group | Lacks aminomethyl group, reducing nucleophilic potential |

| 2-(Aminomethyl)-4-nitroaniline hydrochloride | Nitro (-NO₂) at 4-position; aminomethyl at 2-position | Strong electron-withdrawing nitro group enhances redox activity | Nitro group vs. chlorine: Different electronic and steric effects |

| 2-(Aminomethyl)-5-methylanilinedihydrochloride | Methyl at 5-position; aminomethyl at 2-position | Reduced antibacterial activity compared to chlorinated analogs | Methyl (electron-donating) vs. chlorine (electron-withdrawing) at 5-position |

Key Insights

Substituent Effects: The chlorine atom at the 2-position in this compound enhances electron withdrawal, increasing the compound's acidity and reactivity compared to methyl-substituted analogs (e.g., 5-(Aminomethyl)-2-methylaniline hydrochloride) . The aminomethyl group at the 5-position provides nucleophilic sites for hydrogen bonding, critical for interactions with biological targets like enzymes or bacterial cell walls .

Biological Activity: Antibacterial efficacy is significantly higher in chlorine-containing derivatives compared to methyl- or nitro-substituted compounds. For example, this compound shows broader-spectrum activity against Gram-positive pathogens than 2-(Aminomethyl)-4-nitroaniline hydrochloride, which is more selective due to its nitro group .

Solubility and Stability: The dihydrochloride salt form of the target compound improves water solubility (>50 mg/mL) compared to non-salt forms (e.g., 5-Chloro-2-methylaniline hydrochloride, solubility ~10 mg/mL) .

Synthetic Utility: The compound’s dual functional groups (chlorine and aminomethyl) allow versatile derivatization, such as coupling with carboxylic acids or participation in Ullmann-type couplings. This contrasts with simpler analogs like 3-(Aminomethyl)aniline, which lack the chlorine atom’s directing effects .

Biological Activity

5-(Aminomethyl)-2-chloroaniline dihydrochloride, with the chemical formula C₇H₁₁Cl₂N₂ and CAS number 102677-74-7, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by an amino group and a chlorine atom on the aromatic ring. Its dihydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biological assays and applications. The compound can be synthesized through various chemical reactions involving aniline derivatives, which serve as building blocks for more complex organic molecules.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antibacterial properties and potential use as a therapeutic agent in treating infections. Key areas of study include:

- Antibacterial Activity : The compound exhibits significant antibacterial effects against various strains of bacteria, making it a candidate for antibiotic development. Its mechanism involves inhibiting specific enzymes crucial for bacterial growth and survival .

- Enzyme Interaction : Research indicates that this compound interacts with enzymes such as Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase, disrupting essential biochemical pathways like folate metabolism and fatty acid synthesis in bacteria.

The mode of action for this compound primarily involves:

- Enzyme Inhibition : By binding to the active sites of target enzymes, the compound inhibits their function, leading to disrupted metabolic processes in bacteria. This results in reduced bacterial growth and viability.

- Biochemical Pathways Affected :

Research Findings and Case Studies

Several studies have explored the effects and applications of this compound:

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial pathogens. Results indicated that at sub-micromolar concentrations, the compound effectively inhibited bacterial growth in vitro, showcasing its potential as a basis for new antibiotic formulations .

Future Directions

The promising results surrounding the biological activity of this compound suggest several avenues for future research:

- Therapeutic Development : Continued exploration into its efficacy as an antibiotic could lead to novel treatments for resistant bacterial infections.

- Mechanistic Studies : Further investigations into its interaction with various enzymes may reveal additional therapeutic targets.

- Safety Assessments : Comprehensive toxicological evaluations are necessary to establish safe dosage levels for potential clinical use.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural identity of 5-(Aminomethyl)-2-chloroaniline dihydrochloride?

- Methodological Answer :

- Chloride Ion Confirmation : Perform a chloride test by dissolving the compound in water and adding silver nitrate. A white precipitate confirms chloride presence .

- UV-Vis Spectroscopy : Use 4-aminoantipyrine TS2 to produce a red color, indicating aromatic amine functionality .

- Purity Assessment : Analyze sulfated ash (≤1.0 mg/g) and loss on drying (≤5.0 mg/g) to verify residual solvents or inorganic impurities .

- HPLC-UV : Compare retention times with certified reference standards (e.g., EP/JP impurities) to detect and quantify related substances .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Reductive Amination : React 2-chloro-5-nitrobenzaldehyde with a methylamine source under hydrogenation (e.g., Pd/C catalyst) to introduce the aminomethyl group, followed by HCl salt formation .

- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during chlorination steps, followed by acidic deprotection and dihydrochloride precipitation .

- Critical Parameters : Monitor reaction pH (<3) during salt formation to ensure stoichiometric HCl addition and prevent over-acidification .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The compound may cause irritation .

- Ventilation : Use fume hoods during weighing and synthesis to minimize inhalation risks.

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify breakdown products .

- pH-Solubility Profiling : Measure solubility in buffers (pH 1–12) and correlate with stability. Dihydrochloride salts typically exhibit higher solubility but may hydrolyze in alkaline conditions .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at room temperature based on degradation rates at elevated temperatures .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR, MS) during characterization?

- Methodological Answer :

- High-Resolution MS (HRMS) : Confirm molecular formula (C₇H₁₀Cl₂N₂) by matching exact mass (e.g., 224.0483 Da) with theoretical values .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings. The chloro and aminomethyl substituents cause distinct splitting patterns .

- Counterion Verification : Use ion chromatography to quantify chloride content (theoretical: 31.6% w/w) and validate dihydrochloride stoichiometry .

Q. How can HPLC-MS be optimized to detect degradation products in long-term stability studies?

- Methodological Answer :

- Column Selection : Use a C18 column (2.6 μm particle size) with 0.1% formic acid in water/acetonitrile gradient for optimal separation .

- Fragmentation Patterns : Employ tandem MS (MS/MS) to differentiate degradation products (e.g., dechlorinated or oxidized derivatives) based on characteristic fragment ions (e.g., m/z 187 for dechlorination) .

- Limit of Quantification (LOQ) : Validate methods to detect impurities at 0.1% w/w, aligning with ICH Q3A guidelines .

Q. What role do counterion effects (Cl⁻) play in the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility Enhancement : The dihydrochloride salt increases aqueous solubility (>100 mg/mL in water) compared to the free base, facilitating biological assays .

- Reactivity in Organic Media : In non-polar solvents (e.g., DCM), the chloride ions may act as leaving groups, requiring inert conditions (e.g., N₂ atmosphere) to prevent unintended substitutions .

- pH-Dependent Behavior : Protonation of the aminomethyl group stabilizes the compound in acidic conditions but may lead to precipitation in neutral/basic buffers .

Q. How can impurity profiling be conducted to meet pharmacopeial standards?

- Methodological Answer :

- EP/JP Reference Standards : Compare HPLC retention times and UV spectra with certified impurities (e.g., 4-Aminofolic Acid) to identify process-related contaminants .

- Heavy Metal Analysis : Use ICP-MS to ensure compliance with limits (e.g., ≤20 μg/g for Pb, Cd) .

- Residual Solvent Testing : Apply GC-FID with headspace sampling to detect Class 2 solvents (e.g., methanol, acetone) per ICH Q3C guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.